

Foreword: Unveiling a Multifunctional Scaffold

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Compound of Interest

Compound Name: 8-Aminoquinolin-3-ol

CAS No.: 25369-38-4

Cat. No.: B3028646

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The 8-aminoquinoline core is a privileged scaffold in medicinal chemistry, most renowned for its foundational role in antimalarial drugs like primaquine and tafenoquine.[1][2] Its significance stems from a unique structural motif: a bidentate nitrogen-donor system capable of potent metal chelation, which is intrinsically linked to its biological activity.[2] This guide focuses on a specific, yet underexplored, derivative: **8-Aminoquinolin-3-ol**. The introduction of a hydroxyl group at the C-3 position creates a trifunctional molecule, modulating the electronic and steric properties of the parent scaffold. This document serves as a technical guide for researchers, synthesizing known data from analogous structures to provide a robust profile of its chemical properties, reactivity, and potential applications in drug development.

Molecular Structure and Physicochemical Properties

8-Aminoquinolin-3-ol (C₉H₈N₂O) integrates the key features of both 8-aminoquinoline and a quinolinol. The phenolic hydroxyl group at C-3 is expected to significantly influence its physical and chemical characteristics, particularly through hydrogen bonding and its effect on the electronic distribution within the aromatic system.



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Synthesis and Purification

While a definitive, published synthesis for **8-Aminoquinolin-3-ol** is not readily available, a plausible route can be designed based on established quinoline synthesis methodologies, such as the Skraup or Friedländer synthesis.^[5] A logical retrosynthetic approach would start from a substituted aminophenol.

Proposed Synthetic Workflow: Modified Skraup Synthesis

This protocol adapts the classical Skraup synthesis, which constructs the quinoline ring from an aniline derivative, glycerol, an acid catalyst, and an oxidizing agent.

Starting Material: 2-Amino-5-nitrophenol.

Detailed Experimental Protocol (Hypothetical)

- **Reaction Setup (Step 1):** In a fume hood, charge a round-bottom flask equipped with a reflux condenser and mechanical stirrer with concentrated sulfuric acid.
- **Addition of Reactants (Step 1):** With vigorous stirring, slowly add glycerol, followed by the starting material, 2-amino-5-nitrophenol, and a catalytic amount of ferrous sulfate.
- **Heating and Cyclization (Step 1):** Heat the reaction mixture to approximately 130-140°C. The reaction is highly exothermic and must be controlled carefully. Maintain heating for 3-4 hours until TLC indicates consumption of the starting material.

- Workup (Step 1): Allow the mixture to cool, then carefully pour it onto crushed ice and neutralize with a concentrated base (e.g., NaOH or NH₄OH) to precipitate the crude 3-hydroxy-8-nitroquinoline. Filter, wash with water, and dry.
- Reduction (Step 2): Dissolve the crude product from Step 1 in a suitable solvent like ethanol or concentrated HCl. Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation with H₂ gas over a palladium-on-carbon (Pd/C) catalyst.
- Workup (Step 2): After the reduction is complete, neutralize the reaction mixture to precipitate the crude **8-Aminoquinolin-3-ol**.
- Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Spectroscopic Profile

The structural characterization of **8-Aminoquinolin-3-ol** would rely on a combination of NMR, IR, and mass spectrometry. The following data are predicted based on known spectra of related compounds.^{[6][7][8]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will be characteristic of the substituted quinoline core. The C-3 hydroxyl group will deshield adjacent protons, particularly H2 and H4.



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Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic stretches from the O-H and N-H bonds.



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Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would provide the molecular weight and key fragmentation data.

- Molecular Ion (M^+): $m/z = 160.0637$ (calculated for $C_9H_8N_2O$).
- Key Fragments: Expect initial loss of CO (m/z 132), followed by loss of HCN (m/z 105), which is characteristic of the quinoline ring system.^[7]

Chemical Reactivity and Metal Chelation

The reactivity of **8-Aminoquinolin-3-ol** is dictated by its three functional groups: the quinoline nitrogen, the 8-amino group, and the 3-hydroxyl group.

- Quinoline Nitrogen: Acts as a Lewis base and can be protonated or coordinate to metal ions.
- 8-Amino Group: A potent nucleophile and a key part of the chelating system. It can be readily acylated to form amides, which is a common strategy for derivatization and for creating directing groups in C-H functionalization reactions.^[1]

- 3-Hydroxyl Group: A weakly acidic phenolic group. It can be deprotonated by a strong base and can undergo O-alkylation or O-acylation to further modify the molecule.

Metal Chelation: The Core Property

The defining feature of the 8-aminoquinoline scaffold is its ability to act as a potent bidentate chelator for a variety of transition metal ions, including Cu^{2+} , Zn^{2+} , and Fe^{3+} .^[2] Chelation occurs through the formation of a stable five-membered ring involving the lone pairs from the quinoline nitrogen (N1) and the 8-amino group (N8).



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Influence of the 3-Hydroxyl Group: The C-3 hydroxyl group is an electron-donating group by resonance. This effect increases the electron density of the entire quinoline ring system, thereby enhancing the Lewis basicity of both the N1 and N8 atoms. This electronic enrichment is predicted to increase the stability constant ($\log K$) of the resulting metal complexes compared to those formed with unsubstituted 8-aminoquinoline.

Applications in Research and Drug Development

The unique combination of a potent chelating moiety, an aromatic scaffold, and a phenolic antioxidant group makes **8-Aminoquinolin-3-ol** a highly attractive candidate for drug discovery.

- **Antimalarial Agents:** The 8-aminoquinoline core is essential for activity against the dormant liver stages of *Plasmodium vivax*.^[9] The 3-OH group could be used to fine-tune the molecule's pharmacokinetic properties (ADME) and potentially reduce the toxicity associated with this class of drugs.^[10]
- **Anticancer and Antimicrobial Agents:** The mechanism of many 8-aminoquinoline derivatives involves metal chelation to disrupt essential enzymatic functions in cancer cells or microbes.^[2] The enhanced chelation capacity and potential for antioxidant activity from the 3-OH group could lead to compounds with improved potency and novel mechanisms of action.
- **Neurodegenerative Diseases:** Dysregulation of metal homeostasis is a key factor in diseases like Alzheimer's. The parent compound 8-hydroxyquinoline has been extensively studied as a metal-chelating agent to modulate metal-protein interactions.^{[11][12]} **8-Aminoquinolin-3-ol** combines the chelating site with a phenolic hydroxyl, making it a potential multi-target-directed ligand capable of both metal chelation and scavenging reactive oxygen species (ROS).

Safety and Handling

No specific safety data exists for **8-Aminoquinolin-3-ol**. However, based on the profiles of 8-aminoquinoline and 8-hydroxyquinoline, stringent safety precautions are required.^[4]

- **Hazard Class:** Expected to be a skin and eye irritant. May be harmful if swallowed, inhaled, or absorbed through the skin.
- **Personal Protective Equipment (PPE):** Always handle this compound in a certified chemical fume hood. Wear nitrile gloves, chemical safety goggles, and a lab coat.
- **Handling:** Avoid creating dust. Use only non-sparking tools. Ensure adequate ventilation.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations for chemical waste.

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